molecular formula C22H20N2O2S2 B2607693 3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 702665-87-0

3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2607693
CAS No.: 702665-87-0
M. Wt: 408.53
InChI Key: PMJZLAOJFSSROT-UHFFFAOYSA-N
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Description

This compound belongs to the dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) family, characterized by a thieno[3,2-d]pyrimidin-4-one core fused with a bicyclic system. Key structural features include:

  • C2 substitution: A 2-oxo-2-phenylethylsulfanyl group, which enhances binding to HIV-1 reverse transcriptase (RT) .
  • C5 substitution: A methyl group, contributing to steric and electronic modulation.
  • C6 substitution: A benzyl moiety, critical for activity against drug-resistant HIV-1 mutants .

Synthesized via methods analogous to other S-DABOs (e.g., alkylation of pyrimidinone precursors in polar aprotic solvents) , the compound exhibits low nanomolar anti-HIV-1 activity and retains efficacy against clinically relevant mutants (K103N, Y181C) with low fold resistance ratios .

Properties

IUPAC Name

3-benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-15-12-18-20(28-15)21(26)24(13-16-8-4-2-5-9-16)22(23-18)27-14-19(25)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJZLAOJFSSROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[3,2-d]pyrimidine precursors with benzyl and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Anti-HIV-1 Activity (EC₅₀) Resistance Profile SAR Insights References
Target Compound : 3-Benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one C2: 2-oxo-2-phenylethylsulfanyl; C5: Methyl; C6: Benzyl 1–10 nM Low resistance vs. K103N/Y181C mutants SAR aligns with HEPT, not DABO derivatives
Oxophenethyl-S-DABOs Pyrimidin-4-one C2: 2-oxoethylsulfanyl; C5: Ethyl/iso-propyl; C6: 2,6-Dichloro-/2-chloro-6-fluoro-benzyl 0.5–50 nM Low fold resistance (1.5–3.0) Optimal C5/C6 groups enhance potency
HEPT Derivative (TNK-651) HEPT core C6: Phenoxyalkyl; C5: Cyclopropyl Sub-nanomolar Moderate resistance Binds RT via hydrophobic interactions
3-Benzyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one (1.4t) Pyrimidin-4-one C2: 4-Methoxyphenyl; C6: Benzyl Not reported N/A Electron-donating groups alter reactivity
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidin-4-one C2: Benzylsulfanyl; C6: Amino Not reported N/A Simplified scaffold for derivatization

Key Findings from Comparative Studies

Anti-HIV-1 Activity and Resistance
  • The target compound’s 2-oxo-2-phenylethylsulfanyl chain at C2 enhances RT binding by mimicking natural substrate interactions, similar to HEPT derivatives like TNK-651 .
  • Benzyl at C6 confers resilience against mutations (e.g., K103N), unlike simpler pyrimidinones (e.g., 1.4t), which lack this substitution .
  • Oxophenethyl-S-DABOs with bulkier C6 groups (e.g., 2,6-dichlorobenzyl) show sub-nanomolar potency, suggesting that halogenation improves target affinity .
Structural and Mechanistic Insights
  • SAR divergence : Despite being an S-DABO, the target compound’s activity trends align with HEPT derivatives , highlighting unique binding modes. Molecular modeling shows overlapping pharmacophores with TNK-651 in both wild-type and mutant RTs .
Limitations and Gaps
  • Compounds like 1.4t and 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one lack reported biological data, limiting direct efficacy comparisons.
  • The absence of enzymatic assay results for thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., ) precludes evaluation of the fused ring’s impact on non-HIV targets .

Biological Activity

The compound 3-benzyl-6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H20N2O2S\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with a benzyl and a phenylethyl substituent linked through a sulfanyl group.

Anticancer Properties

Research indicates that thienopyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in rapidly dividing cells .

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes. For instance, it has shown potential as an inhibitor of platelet aggregation and as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism and the activation of prodrugs .

Antimicrobial Activity

Thienopyrimidine derivatives have also been reported to possess antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by interfering with enzyme functions essential for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts on enzymes related to nucleic acid synthesis and repair.
  • Disruption of Cell Cycle : By inhibiting certain pathways, it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It may promote programmed cell death in malignant cells through various signaling pathways.

Study 1: Anticancer Activity

In a study involving human colon cancer (HT29) and prostate cancer (DU145) cell lines, the compound demonstrated significant cytotoxic effects. The IC50 values were lower than those observed for standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibitory concentrations against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInhibition of HT29 and DU145 cells
Enzyme InhibitionDHFR inhibition
AntimicrobialInhibition against Gram-positive bacteria

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